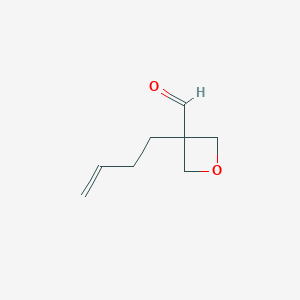

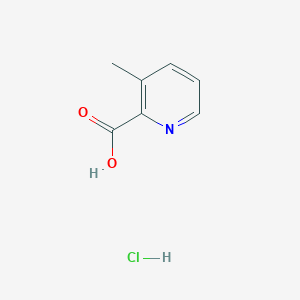

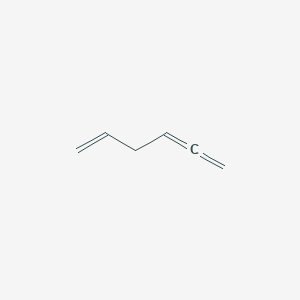

2-(1-Prop-2-enylbenzimidazol-2-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole derivatives, which “2-(1-Prop-2-enylbenzimidazol-2-yl)acetonitrile” is, are an important class of compounds with a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They have been intensively studied for use as a new generation of anticancer agents .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple and efficient procedure for the synthesis of substituted benzimidazoles involves a one-pot condensation of o-phenylenediamines with aryl aldehydes .Molecular Structure Analysis

The electronic structure of nitriles, which “this compound” is, is very similar to that of an alkyne with the main difference being the presence of a set of lone pair electrons on the nitrogen .Chemical Reactions Analysis

Nitriles can undergo a variety of reactions. For example, they can be hydrolyzed to give carboxylic acids, reduced to give primary amines, and react with Grignard reagents .Physical And Chemical Properties Analysis

Acetonitrile, a simple nitrile, is a clear, colorless liquid with a sweet, ethereal odor . It is infinitely soluble in water and readily miscible with ethanol, ether, acetone, chloroform, carbon tetrachloride, and ethylene chloride .Mecanismo De Acción

Safety and Hazards

Acetonitrile is a hazardous chemical substance and is regulated as such throughout most of the world. Its primary hazards include reactivity, fire, and toxicity . It is stable under conditions of normal use but is incompatible with acids, bases, nitrating agents, nitrogen-fluorine compounds, oxidizers, perchlorates, and sulfites .

Propiedades

IUPAC Name |

2-(1-prop-2-enylbenzimidazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-2-9-15-11-6-4-3-5-10(11)14-12(15)7-8-13/h2-6H,1,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVKIJFLTOFJDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)

![Methyl 4-[(diaminomethylidene)amino]benzoate](/img/structure/B54007.png)

![3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B54008.png)